3-Methylphenylhydrazine hydrochloride
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Overview
Description
3-Methylphenylhydrazine hydrochloride, also known as m-Tolylhydrazine hydrochloride, is an organic compound with the molecular formula C7H11ClN2. It is a white to light yellow crystalline powder that is soluble in water, methanol, and dimethyl sulfoxide. This compound is widely used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Methylphenylhydrazine hydrochloride typically involves the diazotization of 3-methylaniline followed by reduction and subsequent reaction with hydrochloric acid to form the hydrochloride salt. The general steps are as follows:
Diazotization: 3-Methylaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Reduction: The diazonium salt is then reduced using a reducing agent such as stannous chloride or sodium sulfite to form 3-Methylphenylhydrazine.
Salt Formation: The resulting 3-Methylphenylhydrazine is reacted with hydrochloric acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves maintaining strict control over reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methylphenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted hydrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazines.
Scientific Research Applications
3-Methylphenylhydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Medicine: It is used in the development of drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylphenylhydrazine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
p-Tolylhydrazine hydrochloride: Similar structure but with the methyl group in the para position.
o-Tolylhydrazine hydrochloride: Similar structure but with the methyl group in the ortho position.
Phenylhydrazine hydrochloride: Lacks the methyl group on the phenyl ring.
Uniqueness: 3-Methylphenylhydrazine hydrochloride is unique due to the presence of the methyl group in the meta position, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable intermediate in the synthesis of specific organic compounds that require the meta-substituted hydrazine moiety .
Properties
CAS No. |
637-04-7 |
---|---|
Molecular Formula |
C7H11ClN2 |
Molecular Weight |
158.63 g/mol |
IUPAC Name |
hydron;(3-methylphenyl)hydrazine;chloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-6-3-2-4-7(5-6)9-8;/h2-5,9H,8H2,1H3;1H |
InChI Key |
SHTBTGXNVWYODU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NN.Cl |
Canonical SMILES |
[H+].CC1=CC(=CC=C1)NN.[Cl-] |
Key on ui other cas no. |
637-04-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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